molecular formula C14H12F3N B2679243 N-Benzyl-4-(trifluoromethyl)aniline CAS No. 405-81-2

N-Benzyl-4-(trifluoromethyl)aniline

Cat. No.: B2679243
CAS No.: 405-81-2
M. Wt: 251.252
InChI Key: ZARPPEQBQHAQLS-UHFFFAOYSA-N
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Description

N-Benzyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₄H₁₂F₃N. It is synthesized via nickel-catalyzed coupling of 4-bromobenzotrifluoride with benzylamine in dimethylacetamide (DMA), followed by purification via silica gel column chromatography . The compound is reported as a pale yellow oil, with structural confirmation provided by ¹H NMR and ¹⁹F NMR spectroscopy . The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, while the benzyl substituent enhances lipophilicity, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

N-benzyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARPPEQBQHAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-4-(trifluoromethyl)aniline has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Activity

A study demonstrated that specific derivatives of N-benzyl aniline, including those with trifluoromethyl substitutions, showed effective inhibition of MRSA with minimum inhibitory concentration (MIC) values as low as 6.25 µM. The compound's selectivity towards gram-positive bacteria over gram-negative bacteria highlights its potential use in developing targeted antibacterial therapies .

Table 1: Antibacterial Activity against MRSA

CompoundMIC (µM)
This compound6.25 - 12.5
Control (Standard Strain)6.25

Agricultural Applications

The antifungal properties of this compound have also been explored, particularly in the context of crop protection. The compound has shown efficacy against various plant pathogens.

Case Study: Antifungal Activity

In a study assessing the antifungal activity against Sclerotinia sclerotiorum and Phytophthora capsici, this compound demonstrated effective concentrations (EC50) ranging from 0.28 to 36.9 µg/mL, indicating its potential as an agricultural fungicide.

Table 2: Antifungal Activity of this compound

Fungal PathogenEC50 (µg/mL)
Sclerotinia sclerotiorum0.28 - 11.4
Phytophthora capsici15.6 - 36.9

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the preparation of various pharmaceutical compounds and agrochemicals.

Future Directions and Research Needs

Despite promising results, further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, long-term safety profiles, and potential resistance mechanisms in microbial targets are essential for advancing its application in clinical and agricultural settings.

Mechanism of Action

The mechanism by which N-Benzyl-4-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the Amine Group

N-Methyl-4-(trifluoromethyl)aniline
  • Molecular formula : C₈H₈F₃N
  • Average mass : 175.153 g/mol
  • Structure : Features a methyl (-CH₃) group instead of benzyl.
  • Properties: Lower molecular weight and reduced steric bulk compared to the benzyl derivative.
  • Applications : Less commonly reported in catalytic applications, likely due to reduced stability under harsh conditions .
4-(Trifluoromethyl)aniline (Parent Compound)
  • Molecular formula : C₇H₆F₃N
  • Synonyms: p-Aminobenzotrifluoride, 4-Amino-α,α,α-trifluorotoluene
  • Properties : Lacks N-substituents, resulting in higher reactivity in electrophilic substitution reactions. However, the absence of a stabilizing group (e.g., benzyl) reduces shelf life due to oxidation sensitivity .

Positional Isomers and Functional Group Modifications

4-Methyl-2-(trifluoromethyl)aniline
  • Molecular formula : C₈H₈F₃N
  • CAS : 87617-23-0
  • Structure : Trifluoromethyl and methyl groups at positions 2 and 4, respectively.
  • Properties : Positional isomerism alters electronic effects; the ortho-methyl group may sterically hinder reactions at the amine.
  • Applications : Used as an intermediate in agrochemicals and dyes, leveraging its balanced solubility and stability .
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline
  • Molecular formula : C₁₇H₁₆F₃N₃O₄
  • CAS : 109825-55-0
  • Structure: Incorporates a tert-butyl group and nitro (-NO₂) substituents.
  • Properties : Nitro groups enhance electron withdrawal, increasing thermal stability but reducing solubility. The tert-butyl group adds steric protection, making it resistant to nucleophilic attack .

Complex Derivatives with Multiple Functional Groups

3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline
  • Molecular formula : C₁₄H₇ClF₆N₃O₄
  • CAS : 70757-08-3
  • Structure : Dual trifluoromethyl groups, chloro, and nitro substituents.
  • Properties : High molecular weight (398.67 g/mol) and strong electron-withdrawing effects make it suitable for high-stability applications, such as corrosion inhibitors or advanced materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Applications
N-Benzyl-4-(trifluoromethyl)aniline C₁₄H₁₂F₃N 275.25 Benzyl, -CF₃ Pale yellow oil Pharmaceutical intermediates
N-Methyl-4-(trifluoromethyl)aniline C₈H₈F₃N 175.15 Methyl, -CF₃ Liquid Limited (lab-scale reactions)
4-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 -CF₃ (no N-substituent) Solid Reactive intermediate
4-Methyl-2-(trifluoromethyl)aniline C₈H₈F₃N 175.15 Methyl (ortho), -CF₃ Liquid Agrochemicals
2-tert-Butyl-4,6-dinitro derivative C₁₇H₁₆F₃N₃O₄ 407.32 tert-Butyl, nitro, -CF₃ Solid High-stability materials
3-Chloro-2,6-dinitro derivative C₁₄H₇ClF₆N₃O₄ 398.67 Cl, nitro, dual -CF₃ Solid Corrosion inhibitors

Key Research Findings

  • Synthetic Flexibility : this compound is synthesized under milder conditions (Ni catalysis) compared to nitro-substituted analogs, which often require harsher nitration steps .
  • Electronic Effects : The -CF₃ group in all compounds enhances resistance to metabolic degradation, a critical factor in drug design .
  • Solubility Trends : Benzyl and tert-butyl groups improve organic solubility, whereas nitro groups favor crystalline solid formation .

Biological Activity

N-Benzyl-4-(trifluoromethyl)aniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl moiety enhances the lipophilicity of the compound, facilitating its interaction with biological targets such as proteins and enzymes. This property is crucial for its potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.
  • Receptor Binding : Its structure allows it to bind to various receptors, potentially modulating their activity and leading to physiological effects.

The trifluoromethyl group aids in enhancing the compound's affinity for hydrophobic pockets in target proteins, thereby modulating their activity effectively .

Antimicrobial Activity

Research indicates that this compound exhibits selective antibacterial properties:

  • Gram-positive Bacteria : It shows significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibacterial agents .
  • Gram-negative Bacteria : The compound demonstrates lower antibacterial activity against gram-negative bacteria compared to gram-positive strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus0.070 - 8.95 μM
Enterococcus species4.66 - 35.8 μM
Gram-negative bacteriaPoor activity observed

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : The compound was tested against human breast carcinoma (MCF-7), chronic myeloid leukemia (K562), and other cancer cells.
  • IC50 Values : The IC50 values ranged from approximately 3 to 6 μM, indicating moderate to potent antiproliferative activity .

Table 2: Cytotoxicity Data

Cell LineIC50 Value (μM)
MCF-73 - 6
K5623 - 6
THP-1 (monocytic leukemia)>10

Case Studies

  • Study on Antibacterial Activity :
    A study highlighted the effectiveness of this compound against MRSA, showcasing its potential as a selective antibacterial agent. The research emphasized the need for further exploration into its mechanism of action and structure-activity relationship (SAR) .
  • Cytotoxic Effects on Cancer Cells :
    Another study investigated the anticancer properties of this compound, revealing significant cytotoxic effects on several cancer cell lines. The findings suggested that the compound could be further developed as an anticancer therapeutic agent due to its dual action against bacteria and cancer cells .

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